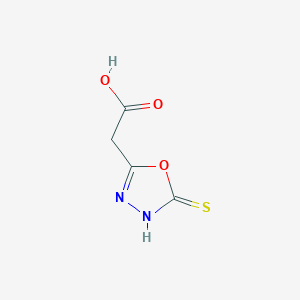

2-Carboxymethyl-1,3,4-oxadiazole-5-thiol

Description

Significance and Research Context of 1,3,4-Oxadiazole (B1194373) Derivatives in Contemporary Chemical Science

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its wide array of biological activities. jchemrev.comopenmedicinalchemistryjournal.com This five-membered heterocyclic ring is a bioisostere for carboxylic acids, esters, and carboxamides, meaning it can replace these groups in a molecule without significantly altering its chemical and physical properties, which is a useful strategy in drug design. nih.gov

Derivatives of 1,3,4-oxadiazole have been shown to exhibit a broad spectrum of pharmacological effects, including:

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi. oaji.netmdpi.commdpi.com Some compounds have shown efficacy comparable to or greater than existing antibiotics. mdpi.com

Anticancer Activity: The oxadiazole ring is a component of several anticancer agents, such as Zibotentan. nih.govoaji.net Researchers continue to synthesize and test new derivatives for their potential as cytotoxic agents. mdpi.com

Anti-inflammatory and Analgesic Activity: A number of compounds incorporating the 1,3,4-oxadiazole moiety have been reported to possess significant anti-inflammatory and pain-relieving properties. openmedicinalchemistryjournal.comoaji.netijper.org

Antiviral Activity: The well-known antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole ring, highlighting the importance of this scaffold in the development of antiviral therapies. nih.govmdpi.com

Other Biological Activities: The therapeutic potential of this class of compounds also extends to anticonvulsant, antidepressant, antidiabetic, and antihypertensive activities. oaji.netijper.org

Beyond medicine, 1,3,4-oxadiazole derivatives are also utilized in materials science. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), scintillators, and photoluminescent materials. oaji.net

Historical Perspective on the Development and Study of Oxadiazole-Thiol Systems

The synthesis of 1,3,4-oxadiazole derivatives is a well-established area of organic chemistry. The development of 5-substituted-1,3,4-oxadiazole-2-thiol systems, such as the title compound, has a history rooted in fundamental heterocyclic synthesis reactions.

A primary and widely used method for the synthesis of the 5-substituted-1,3,4-oxadiazole-2-thiol core involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide, in an alcoholic solvent. jchemrev.comjchemrev.comresearchgate.net This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes cyclization upon heating to form the oxadiazole ring. Subsequent acidification of the reaction mixture yields the final thiol product. jchemrev.comjchemrev.com

A key characteristic of these compounds is the existence of thiol-thione tautomerism. jchemrev.combingol.edu.tr The 2-thiol group can exist in equilibrium with its 2-thione tautomer, where the proton is located on a ring nitrogen atom and the sulfur is double-bonded to the carbon at the 2-position. Spectroscopic studies are often employed to determine which tautomeric form predominates in different states (solid vs. solution) and under various conditions. acs.org The thiol group is also a versatile synthetic handle, allowing for the preparation of a wide range of S-substituted derivatives through reactions with various electrophiles, further expanding the chemical diversity of this class of compounds. researchgate.net

Table 1: Representative Spectroscopic Data for 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives This table showcases typical data obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for similar compounds. asianpubs.org

| Compound | IR (KBr, νmax, cm⁻¹) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 2570 (S-H), 1580 (C=C), 1538 (C=N), 1009 (C-O) | 8.10-8.12 and 8.37-8.38 (dd, 4H, Ar H), 15.0 (s, 1SH) | 128.02, 127.91, 125.04, 149.59 (Ar C), 159.42 and 178.21 (oxadiazole moiety) |

| 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol | 2930 (C-H), 2523 (S-H), 1503 (C=C), 1535 (C=N) | 7.28 (dd, 1H, Ar H), 7.89 (dd, 1H, Ar H), 3.45 (s, 3H, OCH₃), 2.84 (s, 2H, CH₂), 12.48 (s, 1SH) | 130.05, 127.62, 125.61, 136.21 (Ar C), 42.21 (CH₂), 56.61 (OCH₃), 162.44 and 177.64 (oxadiazole moiety) |

Table 2: Example of Antifungal Activity of 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives This table provides an example of how the biological activity of such compounds is typically reported, showing the zone of inhibition against various fungal strains. asianpubs.org

| Compound | Antifungal activity (% inhibition) |

| A. alternata | |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | 68.3 |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | 71.6 |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | 60.0 |

| Standard (Fluconazole) | 85.0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62868-50-2 |

|---|---|

Molecular Formula |

C4H4N2O3S |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)acetic acid |

InChI |

InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(10)9-2/h1H2,(H,6,10)(H,7,8) |

InChI Key |

WAZOHTWJSBCXJV-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NNC(=S)O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Carboxymethyl 1,3,4 Oxadiazole 5 Thiol and Its Analogs

Established Synthetic Pathways to 1,3,4-Oxadiazole-5-thiol Core Structures

The formation of the 1,3,4-oxadiazole-5-thiol ring system is typically achieved through several reliable methods, primarily involving the cyclization of acid hydrazide derivatives.

Reaction of Acid Hydrazides with Carbon Disulfide

A primary and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide (B78521). asianpubs.orgacs.orgacs.org This one-pot reaction proceeds by the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 1,3,4-oxadiazole-2-thiol (B52307). asianpubs.org The thiol and thione forms of the product are tautomeric, with studies suggesting the thione form is predominant in solution. cdnsciencepub.com

The general scheme for this reaction is as follows: An acid hydrazide is dissolved in an alcoholic solvent, such as ethanol (B145695), and treated with carbon disulfide. An aqueous or alcoholic solution of potassium hydroxide is then added, and the mixture is refluxed to facilitate cyclization. asianpubs.org

Table 1: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols from Acid Hydrazides and Carbon Disulfide. asianpubs.org

| Starting Acid Hydrazide | Product |

| 4-Nitrobenzoic hydrazide | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol |

| 3,5-Dinitrobenzoic hydrazide | 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazole-2-thiol |

| 4-Chlorobenzoic hydrazide | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol |

| 3-Phenylpropanoic hydrazide | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol |

Cyclodehydration Reactions

Cyclodehydration of 1,2-diacylhydrazines is a fundamental approach to constructing the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.net This method involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a dehydrating agent.

A variety of strong acids and dehydrating agents have been traditionally employed for the cyclization of N,N'-diacylhydrazines. mdpi.com Agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄) are effective in promoting the intramolecular cyclization to form the oxadiazole ring. mdpi.comopenmedicinalchemistryjournal.com For instance, phosphorus oxychloride is a commonly used reagent for this transformation, often by heating the diacylhydrazine with excess POCl₃. researchgate.netmdpi.com

Table 2: Traditional Reagents for Cyclodehydration of Diacylhydrazines. mdpi.comopenmedicinalchemistryjournal.com

| Dehydrating Agent |

| Phosphorus Oxychloride (POCl₃) |

| Polyphosphoric Acid (PPA) |

| Sulfuric Acid (H₂SO₄) |

| Phosphorus Pentoxide (P₂O₅) |

In addition to traditional reagents, a range of other cyclodehydrating agents have been utilized, offering milder reaction conditions or improved yields. mdpi.com Thionyl chloride (SOCl₂), trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O), and the Burgess reagent are among these more modern reagents. mdpi.com For example, trifluoromethanesulfonic anhydride has been used for the cyclization of N,N'-diacylhydrazines in dichloromethane (B109758) with pyridine (B92270) as a base. mdpi.com

Table 3: Advanced Reagents for Cyclodehydration of Diacylhydrazines. mdpi.com

| Reagent |

| Thionyl Chloride (SOCl₂) |

| Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O) |

| Burgess Reagent |

| Triphenylphosphine Dibromide (PPh₃Br₂) |

Oxidative Cyclization Approaches

An alternative to cyclodehydration is the oxidative cyclization of N-acylhydrazones. researchgate.net This method involves the reaction of an acylhydrazone with an oxidizing agent to induce ring closure. A broad range of oxidants have been successfully employed for this purpose, including halogens (e.g., bromine), hypervalent iodine reagents, and metal oxides. mdpi.comorganic-chemistry.org For example, iodine in the presence of a base like potassium carbonate can mediate the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles. organic-chemistry.orgacs.org Photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones has also been reported as a method that avoids the need for strong oxidants. rsc.org

Table 4: Oxidizing Agents for the Cyclization of Acylhydrazones. mdpi.comorganic-chemistry.org

| Oxidizing Agent |

| Bromine (Br₂) |

| Potassium Permanganate (KMnO₄) |

| Lead Dioxide (PbO₂) |

| Chloramine-T |

| Iodine (I₂) |

| Dess-Martin Periodinane (DMP) |

Targeted Synthesis of 2-Carboxymethyl Substitution

To synthesize the target molecule, 2-carboxymethyl-1,3,4-oxadiazole-5-thiol, a precursor bearing a carboxymethyl or a protected carboxymethyl group is required. A plausible synthetic route would involve the preparation of a diacylhydrazine or an acid hydrazide with the necessary carboxymethyl functionality.

A relevant multistep synthesis has been developed for 2,5-dialkyl-1,3,4-oxadiazoles bearing carboxymethylamino substituents. researchgate.netmdpi.com This methodology can be adapted for the synthesis of 2-carboxymethyl substituted oxadiazoles. The key steps involve the synthesis of an intermediate with a protected carboxylic acid group, followed by cyclization and subsequent deprotection.

For instance, a synthetic pathway could begin with the reaction of an acid chloride containing a protected carboxyl group with hydrazine (B178648) hydrate (B1144303) to form the corresponding N,N'-diacylhydrazine. researchgate.netmdpi.com This intermediate can then be subjected to cyclodehydration using a reagent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. researchgate.netmdpi.com The final step would be the hydrolysis of the protecting group to yield the desired carboxymethyl-substituted oxadiazole.

Table 5: Illustrative Reagents for the Synthesis of Carboxymethyl-Substituted Oxadiazoles. researchgate.netmdpi.com

| Step | Reagents |

| Formation of Diacylhydrazine | Acid Chloride, Hydrazine Hydrate, Sodium Carbonate |

| Cyclodehydration | Phosphorus Oxychloride (POCl₃) |

| Substitution (if applicable) | Diisopropyl Iminodiacetate (B1231623), Sodium Carbonate |

| Hydrolysis (Deprotection) | Aqueous Methanol (B129727) |

Introduction of Carboxymethyl Functionality

The introduction of a carboxymethyl group [-CH₂(COOH)] or its derivatives is a critical step in the synthesis of the target compound and its analogs. A prominent method involves the preparation of 1,3,4-oxadiazoles bearing carboxymethylamino substituents through a multi-step process. mdpi.comresearchgate.net This sequence begins with the synthesis of intermediate bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles. These intermediates are then subjected to a substitution reaction with an iminodiacetate ester, such as diisopropyl iminodiacetate. mdpi.comresearchgate.net The final step is the hydrolysis of the resulting ester groups, typically in an aqueous methanol solution, which yields the desired terminal carboxymethylamino groups. mdpi.comresearchgate.net

This synthetic route can be summarized as follows:

Formation of a bromoalkyl-substituted 1,3,4-oxadiazole.

Nucleophilic substitution with an iminodiacetic acid ester.

Hydrolysis of the ester to reveal the free carboxylic acid functionality.

Newer methods have also employed microwave assistance for the cyclodehydration step to create the initial bromo-substituted oxadiazole, which then undergoes substitution with diisopropyl iminodiacetate and subsequent hydrolysis to form 5-phenyl-1,3,4-oxadiazoles with bis(carboxymethyl)amino groups. mdpi.com

Multi-step Synthetic Sequences

The construction of 1,3,4-oxadiazole analogs with carboxymethyl functionality is typically achieved through carefully planned multi-step sequences. One such developed method employs commercially available acid chlorides and hydrazine hydrate to produce a series of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles containing carboxymethylamino groups. mdpi.comresearchgate.net

The key stages of this sequence are:

Synthesis of N,N'-diacylhydrazines: Acid chlorides are reacted with hydrazine hydrate to form symmetrical N,N'-diacylhydrazine derivatives. mdpi.com

Cyclization: These diacylhydrazines are then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the intermediate 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles. mdpi.comresearchgate.net

Substitution: The bromine-containing intermediates are reacted with an iminodiacetic acid ester (e.g., diisopropyl iminodiacetate) in the presence of a base like sodium carbonate in acetonitrile. mdpi.comresearchgate.net This step is optimized at temperatures between 50-60 °C. mdpi.com

Hydrolysis: The final step involves the hydrolysis of the ester groups using sodium hydroxide in a methanol/water mixture, followed by neutralization to yield the target compounds with carboxymethylamino moieties. mdpi.comresearchgate.net

| Step | Reaction | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1 | N,N'-Diacylhydrazine Formation | Acid chloride, Hydrazine hydrate, Na₂CO₃ | Diethyl ether/water, 0 °C to 25 °C | researchgate.net |

| 2 | 1,3,4-Oxadiazole Ring Formation (Cyclization) | N,N'-Diacylhydrazine, POCl₃ | 55 °C, 6–24 h | researchgate.net |

| 3 | Substitution with Iminodiacetate Ester | Bromo-oxadiazole, Diisopropyl iminodiacetate, Na₂CO₃ | Acetonitrile, 60 °C, 12 h | researchgate.net |

| 4 | Ester Hydrolysis | Ester-oxadiazole derivative, NaOH, MeOH/H₂O | 50 °C, 1 h | researchgate.net |

Green Chemistry Principles in 1,3,4-Oxadiazole-5-thiol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.gov These approaches focus on minimizing hazardous waste, reducing energy consumption, and using safer chemical pathways.

Solvent-Free and Low-Solvent Reactions

A primary goal of green chemistry is to reduce or eliminate the use of harmful organic solvents. nih.govproquest.com For the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, low-solvent methods have been developed. One such process involves the reaction of aryl hydrazides with carbon disulfide (CS₂) using only a few drops of dimethylformamide (DMF), which acts as a catalyst and solvent. nih.govresearchgate.net This approach significantly reduces the volume of harmful spent solvents. nih.govproquest.com Additionally, the preparation of thiosemicarbazide (B42300) intermediates, which are precursors to 1,3,4-oxadiazoles, can sometimes be achieved under solvent-free conditions. luxembourg-bio.com

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation provides an effective means of energy transfer for chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions. A novel green procedure for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives utilizes ultrasound to assist the reaction between aryl hydrazides and CS₂. nih.govproquest.comresearchgate.net This method is notable for being performed with a minimal amount of solvent and in the absence of acid or base catalysts, yielding products in good to excellent yields with easy workup and purification. nih.govproquest.comresearchgate.net

| Methodology | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Aryl hydrazides, Carbon Disulfide (CS₂) | Ultrasound irradiation, minimal DMF | Good to excellent yields, easy workup, acid/base-free, low solvent. | nih.govproquest.comresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and increased product purity. nih.govwjarr.com This technology has been successfully applied to the synthesis of various 1,3,4-oxadiazole derivatives. nih.govresearchgate.net For instance, the cyclodehydration of N,N'-diacylhydrazines to form the oxadiazole ring can be efficiently carried out using microwave irradiation. mdpi.com This method is significantly faster than conventional heating; a reaction that might take hours under reflux can often be completed in minutes in a microwave reactor. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by reacting hydrazides with aromatic aldehydes under microwave irradiation, demonstrating the efficiency of this technique. nih.gov

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization of Acyl Hydrazones | Conventional (Reflux) | 12 hours | Varies | nih.gov |

| Cyclization of Acyl Hydrazones | Microwave Irradiation | 25 minutes | High | nih.gov |

| Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave Irradiation | 3-4 minutes | Good | nih.gov |

Catalyst-Free Methodologies

Developing synthetic routes that avoid the use of catalysts, especially those based on toxic or expensive metals, is another key aspect of green chemistry. An efficient ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols proceeds without the need for any acidic or basic catalysts. nih.govproquest.comresearchgate.net This simplifies the reaction setup and purification process, as it eliminates the need to remove a catalyst from the final product. nih.gov Furthermore, alternative catalyst-free methods are emerging, such as the use of visible light to promote the cyclization of aldehydes with hypervalent iodine(III) reagents to afford 2,5-disubstituted 1,3,4-oxadiazole derivatives under mild conditions. acs.org Other approaches have utilized potassium carbonate as a base to achieve a transition-metal-free oxidative cyclization, demonstrating a move away from traditional metal catalysts. jchemrev.com

Derivatization and Structural Modification of 2 Carboxymethyl 1,3,4 Oxadiazole 5 Thiol

Alkylation and Arylation Strategies at the Thiol Group

The thiol group of 2-Carboxymethyl-1,3,4-oxadiazole-5-thiol is a primary site for nucleophilic substitution, readily undergoing S-alkylation and S-arylation. This reactivity is attributed to the acidic nature of the thiol proton, which can be easily removed by a base to form a highly nucleophilic thiolate anion.

Alkylation is commonly achieved by reacting the parent compound with various alkyl halides (e.g., alkyl chlorides or bromides) in the presence of a base. For instance, the reaction of a similar scaffold, 5-phenyl-1,3,4-oxadiazol-2-thiol, with different N-alkyl/aryl substituted 2-bromoacetamides in dimethylformamide (DMF) using sodium hydride (NaH) as the base, yields a series of S-substituted acetamide (B32628) derivatives. nih.govresearchgate.net A similar strategy involves treating the thiol with ethyl chloroacetate (B1199739) to produce S-linked thioacetate (B1230152) esters. uobaghdad.edu.iq The general scheme for this reaction involves the deprotonation of the thiol followed by the nucleophilic attack of the resulting thiolate on the electrophilic carbon of the alkylating agent.

Arylation of the thiol group, while less common than alkylation, can be accomplished through cross-coupling reactions. mdpi.com These methods often require a catalyst, such as copper or palladium, to facilitate the formation of the carbon-sulfur bond between the oxadiazole scaffold and an aryl group. researchgate.net Direct arylation techniques using aryl iodides or bromides have been successfully applied to the C-H functionalization of the oxadiazole ring itself, and similar principles can be extended to S-arylation. researchgate.netnih.gov

| Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 5-phenyl-1,3,4-Oxadiazol-2-thiol | N-alkyl/aryl substituted 2-bromoacetamide, NaH, DMF | S-substituted acetamides | nih.gov, researchgate.net |

| 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol | Ethyl chloroacetate | S-substituted ethyl thioacetate | uobaghdad.edu.iq |

| 2-mercapto-5-methyl-1,3,4-thiadiazole | α,ω-dihalogenoalkanes (e.g., dibromomethane) | 2-(ω-haloalkylthio)thiadiazoles | mdpi.com |

Mannich Reaction Derivatization

The this compound scaffold can undergo aminomethylation via the Mannich reaction. This reaction typically involves the condensation of the compound with formaldehyde (B43269) and a primary or secondary amine. The thiol exists in tautomeric equilibrium with its thione form (1,3,4-oxadiazole-2(3H)-thione), and the reaction occurs at the nitrogen atom (N-3) of the oxadiazole ring. nih.govtsijournals.com

The synthesis of these N-Mannich bases is generally a one-pot reaction performed in a solvent like ethanol (B145695) at room temperature. nih.govnih.gov The reaction proceeds by forming an electrophilic iminium ion from formaldehyde and the amine, which then reacts with the nucleophilic NH group of the oxadiazole-thione tautomer. nih.govmdpi.com A wide variety of amines, including primary aromatic amines and 1-substituted piperazines, have been used to generate diverse libraries of Mannich bases. nih.govnih.gov The presence of the thiol group enhances the biological activities of the resulting compounds. asianpubs.org

| Oxadiazole Substrate | Amine Component | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | Formaldehyde, Ethanol, RT | 3-Arylaminomethyl-1,3,4-oxadiazole-2(3H)-thiones | nih.gov, nih.gov |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted piperazines | Formaldehyde, Ethanol, RT | 3-[(4-substituted piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones | nih.gov, nih.gov |

| 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol | Primary and secondary amines | Formaldehyde | N-Mannich bases | researchgate.net |

| 5-Furan-2-yl nih.govmdpi.comresearchgate.netoxadiazole-2-thiol | Alkyl or aryl amines | Formaldehyde, Ethanol, Reflux | N-Mannich bases | nih.gov, mdpi.com |

Formation of Schiff Bases

Direct formation of a Schiff base (an imine) on the this compound core is not feasible as it lacks a primary amine group. However, Schiff bases can be synthesized by first modifying the carboxymethyl moiety. uobaghdad.edu.iqresearchgate.net This multi-step process begins with the functionalization of either the thiol or the carboxylic acid group.

A common pathway involves first alkylating the thiol group with a reagent like ethyl chloroacetate to form an ester derivative, such as ethyl 2-((5-(carboxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iq This ester is then converted into a hydrazide (acetohydrazide) by reacting it with hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqresearchgate.net The resulting acetohydrazide possesses a terminal -NH2 group, which readily condenses with various substituted aromatic aldehydes in an alcoholic solvent to yield the desired Schiff base derivatives. uobaghdad.edu.iqresearchgate.netimpactfactor.orguobaghdad.edu.iq This sequence effectively uses the carboxymethyl side chain as a handle to introduce the imine functionality.

Hybridization with Other Heterocyclic Scaffolds (e.g., Imidazopyridines, Benzimidazoles)

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been applied to the 1,3,4-oxadiazole (B1194373) scaffold. This approach aims to create hybrid compounds with novel properties by linking the oxadiazole core to other heterocyclic systems like benzimidazoles. ekb.egresearchgate.netnih.govresearchgate.net

The synthesis of these hybrids often utilizes the reactive handles on the parent molecule. For example, to create an oxadiazole-benzimidazole hybrid, the carboxymethyl group can be the point of connection. A synthetic route involves converting the carboxymethyl group into an acetohydrazide. This intermediate is then used in a subsequent cyclization reaction that forms the benzimidazole (B57391) ring, resulting in a molecule where the two heterocyclic systems are linked via a methylene (B1212753) bridge. nih.govresearchgate.net This covalent linkage creates a novel and larger molecular architecture, integrating the structural features of both heterocyclic precursors.

Functionalization of the Carboxymethyl Moiety

The carboxymethyl group (-CH2COOH) offers a rich site for derivatization, allowing for the synthesis of esters, amides, and hydrazides. These functional group transformations are standard procedures in organic synthesis.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, the synthesis of 5-alkyl- nih.govmdpi.comresearchgate.net-oxadiazole-2-carboxylic acid alkyl esters has been reported, demonstrating the feasibility of this transformation. google.com

Amide formation is another key modification. The carboxylic acid can be converted to an acyl chloride, which then reacts with an amine to form the corresponding amide. Alternatively, direct coupling reactions using reagents can be employed.

A particularly useful derivatization is the conversion to an acid hydrazide. As mentioned previously, this is typically achieved by first creating a methyl or ethyl ester of the carboxylic acid, followed by treatment with hydrazine hydrate. uobaghdad.edu.iqresearchgate.net This hydrazide intermediate is a crucial building block for further modifications, such as the formation of Schiff bases or the synthesis of other heterocyclic rings. uobaghdad.edu.iqnih.gov These transformations of the carboxymethyl moiety significantly expand the structural diversity of derivatives that can be generated from the parent compound.

Chemical Reactivity and Mechanistic Investigations

Tautomeric Equilibria of 1,3,4-Oxadiazole-5-thiols (Thiol-Thione Tautomerism)

The 1,3,4-oxadiazole-5-thiol ring system exists in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the exocyclic sulfur atom and the nitrogen atom at position 3 of the heterocyclic ring.

Thiol Form: Characterized by a carbon-sulfur single bond (C-SH) and a carbon-nitrogen double bond within the ring.

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen bond (N-H) at the N-3 position.

Extensive spectroscopic and computational studies on various 5-substituted 1,3,4-oxadiazole-2-thiols have shown that the equilibrium predominantly favors the thione tautomer. sctunisie.org This preference is attributed to the greater thermodynamic stability of the thione structure. Characterization of these compounds indicates a clear displacement of the tautomeric equilibria in favor of the thione form. sctunisie.org

Spectroscopic methods are crucial for identifying the dominant tautomer. In Infrared (IR) spectroscopy, the presence of a C=S absorption band (typically around 1250-1350 cm⁻¹) and an N-H stretching band (around 3100-3360 cm⁻¹) are indicative of the thione form. sctunisie.org Conversely, the thiol form would be identified by a weak S-H stretching band (around 2500-2600 cm⁻¹). asianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear evidence; for instance, the ¹H NMR spectrum of the thione form shows a signal for the N-H proton, which disappears upon deuteration. asianpubs.org

| Spectroscopic Method | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| FTIR (cm⁻¹) | ~3356 (N-H stretch) | Indicates presence of N-H bond | sctunisie.org |

| FTIR (cm⁻¹) | ~1353 (C=S stretch) | Indicates presence of thione group | sctunisie.org |

| FTIR (cm⁻¹) | ~2560 (S-H stretch) | Weak or absent, indicating low concentration of thiol form | asianpubs.org |

| ¹H NMR (ppm) | Broad singlet ~12.3-15.0 | Attributed to the acidic N-H proton of the thione form | asianpubs.org |

| ¹³C NMR (ppm) | Signal ~174.0-181.3 | Attributed to the C=S carbon of the thione form | sctunisie.orgasianpubs.org |

Deprotonation Processes and Acidity Profiles

The proton involved in the tautomerism (either on the sulfur in the thiol form or the nitrogen in the thione form) is acidic. This acidity is a key feature of the compound's reactivity profile. The deprotonation process typically involves treatment with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to yield a resonance-stabilized ambident anion. bingol.edu.trajphs.com

This anionic intermediate possesses two nucleophilic centers: the sulfur and the nitrogen atom. The formation of this anion is a critical first step in many synthetic modifications of the molecule, particularly in nucleophilic substitution reactions.

Nucleophilic and Electrophilic Reaction Mechanisms

The dual nucleophilic and electrophilic nature of the 1,3,4-oxadiazole-5-thiol core dictates its reaction mechanisms.

Nucleophilic Reactions: Following deprotonation, the resulting anion is a potent nucleophile. The exocyclic sulfur atom is generally the more reactive nucleophilic center (a soft nucleophile), leading predominantly to S-substituted products. ajphs.comresearchgate.net A common reaction mechanism is the nucleophilic substitution (Sₙ2) with various electrophiles. For example, reaction with alkyl or aryl halides (e.g., phenacyl bromides) in the presence of a base yields a wide array of S-substituted derivatives. researchgate.netnih.gov

The general mechanism proceeds as follows:

Deprotonation: The oxadiazole-thiol is treated with a base (e.g., NaH, KOH) in a polar aprotic solvent like DMF to generate the thiolate anion. ajphs.com

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkyl/aryl halide, displacing the halide leaving group.

Product Formation: A new carbon-sulfur bond is formed, resulting in the S-substituted 1,3,4-oxadiazole (B1194373) derivative. ajphs.com

Electrophilic Reactions: The 1,3,4-oxadiazole ring itself is an electron-deficient system, making it generally resistant to electrophilic attack on the ring carbons. However, the nitrogen atoms, being heteroatoms with lone pairs of electrons, can act as electrophilic centers, particularly the N-4 atom. The ring can undergo electrophilic attack at a nitrogen atom, especially when substituted with electron-releasing groups. The C=S carbon in the thione tautomer also presents a potential electrophilic site for attack by strong nucleophiles.

Reaction Kinetics and Thermodynamic Analysis in Synthesis

The most common and established route for synthesizing the 1,3,4-oxadiazole-5-thiol ring system is the reaction of a carboxylic acid hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution. jchemrev.com For 2-Carboxymethyl-1,3,4-oxadiazole-5-thiol, the precursor would be 3-carboxypropanehydrazide.

The reaction mechanism involves several steps:

The acid hydrazide reacts with the base (e.g., KOH) to form a more nucleophilic species.

This species performs a nucleophilic attack on the electrophilic carbon of carbon disulfide to form a dithiocarbazate intermediate.

This intermediate undergoes an intramolecular cyclization, driven by the attack of the oxygen atom of the hydrazide moiety onto the thiocarbonyl carbon, accompanied by the elimination of a water molecule.

Subsequent acidification of the reaction mixture yields the final 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Kinetics: The reaction is typically carried out under reflux conditions, often for several hours (e.g., 6-12 hours), indicating that it requires a significant activation energy. acs.org The reaction rate is dependent on temperature, concentration of reactants, and the nature of the solvent. While detailed quantitative kinetic studies are not widely published, the progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC). asianpubs.org

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. A key diagnostic signal is that of the N-H proton of the thione tautomer, which typically appears as a broad singlet at a very downfield chemical shift, often in the range of δ 12.0–15.0 ppm, due to deshielding and hydrogen bonding. researchgate.netasianpubs.org The methylene (B1212753) protons (-CH₂-) of the carboxymethyl group would likely appear as a singlet, while the acidic proton of the carboxyl group (-COOH) would also present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are characteristically found at low field strengths due to the influence of the adjacent heteroatoms. Based on data from similar structures, the C5 carbon (the C=S carbon) is expected to resonate around δ 175–179 ppm, while the C2 carbon (attached to the carboxymethyl group) would appear around δ 158–165 ppm. asianpubs.orgnih.gov The carbonyl carbon of the carboxylic acid group is also expected in the downfield region (δ > 170 ppm), and the methylene carbon would be observed at a higher field.

Table 1: Predicted NMR Spectroscopic Data for (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂- | ~ 3.5 - 4.5 (s) | -CH₂- | ~ 35 - 45 |

| -COOH | > 10.0 (br s) | C=O (Carboxyl) | > 170 |

| N-H | 12.0 - 15.0 (br s) researchgate.netasianpubs.org | C2 | 158 - 165 asianpubs.orgnih.gov |

| C5 (C=S) | 175 - 179 asianpubs.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, further confirming the predominance of the thione tautomer. The spectrum is characterized by several distinct absorption bands. A broad absorption band in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid group. The N-H stretching vibration of the thione tautomer is expected to appear as a moderately strong band around 3360-3100 cm⁻¹. nih.gov

The carbonyl (C=O) stretch of the carboxylic acid group will produce a strong, sharp absorption band typically in the 1725-1700 cm⁻¹ range. The spectrum will also feature a C=N stretching vibration from the oxadiazole ring between 1650 and 1500 cm⁻¹. nih.govresearchgate.net A crucial band for confirming the thione form is the C=S stretching vibration, which is expected in the 1270-1250 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Bands for (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretching | 3400 - 2500 (broad) | |

| Amide N-H | Stretching | 3360 - 3100 | nih.gov |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 (strong) | |

| Ring C=N | Stretching | 1650 - 1500 | nih.govresearchgate.net |

| Thione C=S | Stretching | 1270 - 1250 | nih.gov |

| Ring C-O-C | Stretching | 1150 - 1050 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid (C₄H₄N₂O₃S), the theoretical molecular weight is approximately 176.15 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The Electron Ionization (EI-MS) spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the initial loss of the carboxylic acid group (loss of COOH, 45 Da) or decarboxylation (loss of CO₂, 44 Da). Further fragmentation of the oxadiazole ring could lead to characteristic ions corresponding to the loss of carbon monosulfide (CS) or other small neutral molecules. asianpubs.org

Table 3: Predicted Mass Spectrometry Data for (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₄H₄N₂O₃S | 176 | Molecular Ion |

| [M-COOH]⁺ | C₃H₃N₂OS | 131 | Loss of carboxyl radical |

| [M-CO₂]⁺ | C₃H₄N₂OS | 132 | Loss of carbon dioxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying tautomeric equilibria. The spectrum of (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* and n → π* transitions. lp.edu.ua The conjugated system of the 1,3,4-oxadiazole-2-thione ring is responsible for these absorptions. Based on studies of analogous compounds, strong absorption maxima (λ_max) associated with π → π* transitions are typically observed in the 250-350 nm range. lp.edu.uaresearchgate.net The position of these maxima can be influenced by solvent polarity, which provides further evidence for the study of the thione-thiol equilibrium. lp.edu.ua

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for (5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetic acid is not publicly available, X-ray diffraction studies on closely related 5-substituted-1,3,4-oxadiazole-2(3H)-thiones provide a reliable model for its anticipated solid-state structure. mdpi.comuzh.ch These studies confirm that the thione tautomer is adopted in the crystalline state.

The 1,3,4-oxadiazole ring is expected to be essentially planar. The solid-state structure would be stabilized by extensive intermolecular hydrogen bonding. Strong hydrogen bonds are expected to form between the N-H group of one molecule and the thione sulfur atom (N-H···S) or a ring nitrogen atom of a neighboring molecule. Furthermore, the carboxylic acid groups would likely form classic hydrogen-bonded dimers (O-H···O=C). These interactions would lead to the formation of a well-ordered, three-dimensional supramolecular network.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Semiempirical Methods)

Quantum chemical calculations are a cornerstone for investigating the intricacies of 1,3,4-oxadiazole (B1194373) derivatives. Density Functional Theory (DFT) is a widely employed method, with hybrid functionals like B3LYP often used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance of computational cost and accuracy. mdpi.comajchem-a.com Such methods are effective for determining optimized molecular structures, vibrational spectra, and electronic properties. mdpi.comajchem-a.com Semiempirical methods, while less accurate, can also be utilized for preliminary analyses of large sets of molecules.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) compounds, characteristic vibrational frequencies are well-documented. nih.govmdpi.com Key vibrational modes include:

N-H stretching: Typically observed in the range of 3100-3360 cm⁻¹, corresponding to the proton on the nitrogen atom in the thione tautomer. nih.govmdpi.com

S-H stretching: A weaker band, often around 2500-2600 cm⁻¹, which would indicate the presence of the thiol tautomer. asianpubs.org

C=N stretching: Associated with the oxadiazole ring, this vibration appears in the 1600-1650 cm⁻¹ region. nih.gov

C=S stretching: Characteristic of the thione form, this band is found between 1250-1270 cm⁻¹. nih.govmdpi.com

To improve the accuracy of predicted spectra, a scaled quantum mechanical (SQM) force field methodology is often applied, which scales the calculated frequencies to better match experimental values. researchgate.net

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comresearchgate.net For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO gap was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | DFT | - | - | 3.259 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ajchem-a.comresearchgate.net These maps are used to identify sites susceptible to electrophilic and nucleophilic attack. In MEP analysis of related oxadiazole derivatives, the regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms of the oxadiazole ring, indicating these are the likely sites for electrophilic attack. ajchem-a.comresearchgate.net Conversely, regions of positive potential (blue) are often found around the N-H proton, highlighting it as a site for nucleophilic attack. nih.gov

A critical aspect of 2-Carboxymethyl-1,3,4-oxadiazole-5-thiol is its potential to exist in two tautomeric forms: the thione form and the thiol form. nih.gov Numerous experimental and computational studies on analogous compounds have investigated this equilibrium. researchgate.netresearchgate.netlp.edu.uanih.gov Theoretical calculations, using both DFT and Hartree-Fock (HF) methods, consistently conclude that the thione tautomer is significantly more stable than the thiol tautomer. researchgate.netlp.edu.uaresearchgate.net This stability is observed in both the gas phase and in various solvents. researchgate.netresearchgate.net The energy difference between the two forms is substantial enough that the thione form is considered the predominant species under normal conditions. nih.gov

| Compound System | Method | Phase | Energy Difference (Thiol - Thione) | Conclusion | Reference |

|---|---|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | DFT | Gas Phase | 40.21 kJ/mol | Thione is more stable | researchgate.net |

| Hybrides of 1,3,4-oxadiazol-2-thione | DFT/B3LYP & HF | Various Solvents | - | Thione form prevails | researchgate.netlp.edu.ua |

The energetic landscape also includes the transition state for the proton transfer between the two tautomers. Studies on the mechanism of tautomerization show a high energy barrier for the direct proton transfer, making spontaneous conversion unfavorable. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 1,3,4-oxadiazole derivatives, MD simulations are often employed in the context of drug design to understand how these molecules interact with biological targets such as enzymes or receptors. nih.govmongoliajol.info For instance, simulations can confirm the stability of a ligand-protein complex predicted by molecular docking, providing insights into the binding interactions and the conformational changes that occur upon binding. nih.govnih.gov An MD simulation tracks the trajectory of a molecule, which can reveal its conformational flexibility and preferred orientations in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and a specific property or activity. While extensively used in drug discovery to predict biological activity, 3D-QSAR models can also be applied to non-clinical properties. nih.gov For heterocyclic compounds like oxadiazoles, QSAR could potentially be used to predict material properties such as thermal stability, charge transport capabilities for applications in organic electronics, or their efficacy as corrosion inhibitors. researchgate.netmdpi.com However, specific QSAR studies focusing on the non-clinical applications of this compound or its close analogs are not prominently featured in the current literature.

Mechanistic Pathway Elucidation through Computational Approaches

Detailed computational studies elucidating the mechanistic pathways involving this compound are not presently available in the reviewed scientific literature. Such studies would typically involve quantum mechanics calculations (like Density Functional Theory - DFT) to map reaction coordinates, identify transition states, and calculate activation energies for reactions in which this molecule participates. This information is crucial for understanding its formation, degradation, and interaction mechanisms at a molecular level. However, no specific research articles detailing these aspects for this compound could be located.

Ligand-Target Interaction Prediction for Non-Clinical Contexts

Similarly, there is a lack of published research on the use of computational methods, such as molecular docking or molecular dynamics simulations, to predict the interaction of this compound with specific non-clinical targets. These predictive studies are fundamental in identifying potential applications for a compound by simulating its binding affinity and mode of interaction with various proteins or other biomolecules. Without such studies, it is not possible to provide data on its predicted binding energies, key interacting residues, or potential non-clinical applications based on computational predictions.

Applications of 2 Carboxymethyl 1,3,4 Oxadiazole 5 Thiol and Its Derivatives in Diverse Fields

Materials Science Applications

The inherent high thermal and chemical stability of the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) core makes these compounds valuable in materials science. nih.govmdpi.com Their rigid structure and electronic properties are leveraged in the development of advanced materials with specific optical and protective functions.

Derivatives of 1,3,4-oxadiazole are widely investigated for their valuable optical properties. The 1,3,4-oxadiazole ring possesses an electron-accepting nature, which makes its derivatives suitable for use in various conducting systems. nih.govmdpi.com This characteristic is particularly beneficial in the fabrication of Organic Light-Emitting Diodes (OLEDs), where 2,5-diaryl-1,3,4-oxadiazoles have been shown to act as efficient electron-transporters. rsc.orgrsc.org The incorporation of these materials into OLEDs can enhance electron injection and improve device efficiency. rsc.org

The luminescent properties of these compounds also lead to their application as laser dyes, optical brighteners, and scintillators. nih.govmdpi.com Their ability to absorb ultraviolet radiation and re-emit it as visible light is a key feature for these applications. vyridis.ch Certain oxadiazole derivatives may also be used as scintillators for various photographic purposes, such as in electrophotographic reproduction. google.com

Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. vyridis.ch This phenomenon makes materials appear whiter and brighter. Derivatives of 1,3,4-oxadiazole are effective as optical brighteners for masking the yellowish cast in plastics and fibers that can occur after high-temperature processing. nih.govmdpi.comvyridis.ch They can also be used in substrates containing pigments or dyes to make colors appear more brilliant. vyridis.ch

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as 1,3,4-oxadiazole-2-thiol (B52307) derivatives, are effective corrosion inhibitors for various metals and alloys. researchgate.net The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The presence of the thiol (-SH) group and other heteroatoms provides active sites for strong adsorption.

Studies on compounds like 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) (APOT) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (B1269623) (MPOT) have demonstrated their efficacy in protecting mild steel in acidic environments. asianpubs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these molecules act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. asianpubs.org The inhibition efficiency increases with higher concentrations of the inhibitor.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from EIS |

|---|---|---|---|

| APOT | 1.0 x 10⁻⁵ | 72.53 | 74.21 |

| 2.5 x 10⁻⁵ | 80.15 | 81.67 | |

| 5.0 x 10⁻⁵ | 86.62 | 87.33 | |

| 10.0 x 10⁻⁵ | 92.11 | 93.01 | |

| MPOT | 1.0 x 10⁻⁵ | 68.44 | 70.15 |

| 2.5 x 10⁻⁵ | 75.92 | 77.29 | |

| 5.0 x 10⁻⁵ | 83.07 | 84.18 | |

| 10.0 x 10⁻⁵ | 89.38 | 90.26 |

Coordination Chemistry and Ligand Design

The structural features of 2-Carboxymethyl-1,3,4-oxadiazole-5-thiol and its derivatives make them excellent candidates for use as ligands in coordination chemistry. nih.gov The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the molecule provides several potential coordination sites for binding to metal ions.

The combination of the 1,3,4-oxadiazole core with functional groups like carboxymethyl and thiol creates a versatile chelating agent capable of forming stable complexes with a variety of metal cations. nih.govnih.gov The nitrogen atoms of the oxadiazole ring, the oxygen atoms of the carboxymethyl group, and the sulfur atom of the thiol group can all participate in coordination. researchgate.net This multi-dentate character allows for the formation of stable, often cyclic, coordination compounds. nih.gov

Research has shown that 1,3,4-oxadiazole derivatives bearing aminopolycarboxylic functionalities exhibit strong complexing properties. nih.gov The ability of the thiol functional group to deprotonate allows the sulfur atom to act as a coordination site, which is a known feature of 5-substituted-1,3,4-oxadiazole-2-thiols in forming metal complexes. researchgate.netchemimpex.com These ligands can coordinate with a range of transition metal ions, including but not limited to Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.govresearchgate.net The resulting metal complexes have diverse geometries and properties, which are influenced by the nature of the metal ion and the specific substituents on the oxadiazole ligand.

| Ligand | Metal Ion(s) | Resulting Complex Type/Geometry | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol | Zn(II), Cd(II), Hg(II), Mn(II), Co(II), Ni(II) | Tetrahedral and other geometries | researchgate.net |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | Coordination polymer with a diamondoid motif | nih.gov |

| 2,5-bis(4-butoxy phenyl) -1,3,4- oxadiazole | Ag(I), Ni(II), Pd(II), Pt(II), Cu(II), Zn(II) | Various coordination complexes | uomustansiriyah.edu.iq |

| (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol)† | Cr(III), Ni(II) | Octahedral (Cr), Square Planar (Ni) | jmchemsci.com |

†Note: This ligand is a 1,3,4-thiadiazole, a close structural analog of 1,3,4-oxadiazole, illustrating similar coordination behavior.

Design of Novel Chelating Agents for Industrial and Agricultural Applications

The molecular architecture of this compound and its derivatives, featuring a combination of nitrogen, oxygen, and sulfur atoms, makes them excellent candidates for the design of novel chelating agents. These compounds can effectively bind to metal ions, a property that is highly valuable in both industrial and agricultural contexts.

In agriculture, the development of new chelating agents is of particular interest. The presence of aminopolycarboxylic functionalities in derivatives of 1,3,4-oxadiazoles promotes their complexing properties, allowing for the binding of metal cations. mdpi.com This has led to the exploration of these compounds as alternatives to traditional chelating agents like EDTA and DTPA, which, despite their high stability, are often resistant to biodegradation and can lead to environmental concerns. mdpi.com The combination of the 1,3,4-oxadiazole core with aminopolycarboxylic groups is a promising strategy for creating a new family of organic ligands with potential applications as complexing agents in agriculture. mdpi.com

The chelating properties of 1,3,4-oxadiazoles have been investigated with various metal ions, including nickel(II), copper(II), and zinc(II). asianpubs.org These studies have shown that the presence of the 2-thiol group on the 1,3,4-oxadiazole ring enhances various biological activities, and chelation with metal ions can further improve their efficacy, for instance, as fungicides. asianpubs.org

Supramolecular Assembly through Metal Coordination

The ability of this compound and its derivatives to coordinate with metal ions extends beyond simple chelation to the formation of complex, ordered structures known as supramolecular assemblies. These assemblies are of great interest in materials science due to their unique properties and potential applications in areas such as catalysis, electronics, and gas storage.

Heterocyclic thiones, including 1,3,4-oxadiazole-2-thiols, are important in coordination chemistry because they possess multiple potential donor sites, namely the exocyclic sulfur and endocyclic nitrogen atoms. nih.gov This allows them to act as bridging ligands, connecting multiple metal centers to form coordination polymers. The resulting metal complexes can be mononuclear, binuclear, or polymeric in nature. nih.gov

For example, a zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate has been synthesized and characterized. In this structure, the oxadiazole derivative exists in its thiol tautomeric form and binds to zinc ions through both a sulfur and a nitrogen atom. nih.gov This coordination leads to the formation of zigzag chains and an eight-membered ring structure involving two zinc ions and two ligand molecules. nih.gov The study of such structures provides insight into the intermolecular interactions that govern the self-assembly process. nih.gov

Agrochemical Formulations

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in the development of new agrochemical formulations. mdpi.comnih.govopenmedicinalchemistryjournal.com Their efficacy as herbicides, insecticides, and fungicides has been extensively studied. mdpi.com

Herbicidal Agents

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their herbicidal properties. mdpi.comresearchgate.netresearchgate.net For instance, a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as potential inhibitors of transketolase (TK), a key enzyme in plant metabolism. acs.orgnih.gov Certain compounds in this series exhibited significant herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis, with some showing over 90% inhibition at concentrations of 100-200 mg/L in vitro. acs.orgnih.gov Notably, some of these derivatives displayed a broad spectrum of weed control and good crop selectivity, highlighting their potential as candidates for new herbicides. nih.gov

Insecticidal Agents

The 1,3,4-oxadiazole scaffold is also a promising framework for the development of novel insecticides. mdpi.comnih.gov Research has shown that derivatives of this heterocycle can be effective against various insect pests. nih.gov For example, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have demonstrated good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov The structural modifications of the 1,3,4-oxadiazole ring play a crucial role in determining the insecticidal potency of the resulting compounds.

Fungicidal Agents

The antifungal properties of 1,3,4-oxadiazole derivatives are well-documented, with numerous studies reporting their efficacy against a range of plant pathogenic fungi. asianpubs.orgmdpi.comnih.govfrontiersin.orgresearchgate.net The presence of a 2-thiol group on the 1,3,4-oxadiazole ring is known to enhance its biological activities, including its fungicidal action. asianpubs.org Furthermore, the chelation of these compounds with metal ions can lead to a synergistic effect, resulting in enhanced fungicidal potential. asianpubs.org

A series of 1,3,4-oxadiazole derivatives were synthesized and tested against several maize disease pathogens, including Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Many of the synthesized compounds exhibited positive antifungal activities, with some showing significantly lower EC50 values than the commercial fungicide carbendazim, particularly against E. turcicum. nih.govfrontiersin.org These findings underscore the potential of 1,3,4-oxadiazole derivatives as lead structures for the development of new and effective fungicides for crop protection. nih.govfrontiersin.org

Analytical Chemistry Reagents

Recent research has highlighted the potential of 1,3,4-oxadiazole-2-thiol derivatives as effective analytical reagents for the determination of metal ions. The ability of these compounds to form stable complexes with specific metal ions can be exploited for their selective detection and quantification.

A notable application is the use of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol for the amperometric titration of copper(II) and lead(II) ions in environmental samples. abechem.comabechem.com This method has been shown to be time-saving, low-cost, and the reagent is recyclable. abechem.comabechem.com The high selectivity of this reagent allows for the determination of both ions in the same solution. abechem.comabechem.com The detection limits for lead(II) and copper(II) were found to be 2.08 ppm and 3 ppm, respectively. abechem.comabechem.com The formation of insoluble complexes between the reagent and the metal ions, through coordination with sulfur and nitrogen atoms, is the basis for this analytical application. abechem.com The development of such reagents is crucial for environmental monitoring and the detection of hazardous metal pollutants.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

Traditional synthetic routes for 1,3,4-oxadiazole (B1194373) derivatives have often involved hazardous reagents, harsh reaction conditions, and the generation of substantial waste, raising environmental concerns. researchgate.netnih.gov The future of synthesizing 2-Carboxymethyl-1,3,4-oxadiazole-5-thiol and related compounds lies in the adoption of green chemistry principles.

Key areas for future research include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields compared to conventional methods. mdpi.com Research into microwave-assisted cyclization reactions could lead to more efficient production of the oxadiazole core. researchgate.net

Catalyst-Based and Catalyst-Free Innovations: The development of novel, reusable heterogeneous catalysts can minimize waste and simplify product purification. researchgate.net Conversely, exploring catalyst-free reactions, perhaps under high pressure or using unconventional solvents, presents another avenue for sustainable synthesis. nih.gov

Green Solvents and Reagents: Replacing toxic solvents and hazardous reagents is a critical goal. researchgate.net Future methodologies will likely focus on using water, supercritical fluids, or biodegradable ionic liquids as reaction media. nih.gov Employing less toxic cyclodehydrating agents than phosphorus oxychloride or thionyl chloride is also a priority. mdpi.comnih.gov

Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and control over reaction parameters. Adapting the synthesis of this compound to a flow process could enable more efficient and safer large-scale production.

A comparative table of traditional versus potential green synthetic methods is presented below.

| Feature | Traditional Synthesis | Future Green Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol (B145695), Ionic Liquids, Supercritical CO2 |

| Reagents | Hazardous dehydrating agents (POCl3, H2SO4) | Solid acid catalysts, photoredox catalysis, enzymes |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Significant byproduct and solvent waste | Minimized waste, recyclable catalysts and solvents |

| Scalability | Can be challenging and hazardous | More amenable to safe and efficient scale-up |

Exploration of Novel Derivatization Strategies

The versatility of the this compound scaffold lies in its potential for derivatization at multiple sites, primarily the thiol and carboxylic acid groups. Future research will focus on creating novel derivatives with tailored properties.

S-Substitution: The thiol group is a prime target for introducing a wide array of functionalities. Future strategies will move beyond simple alkylation to include coupling with complex heterocyclic moieties, bioactive molecules, and polymers to create multifunctional materials. researchgate.net The synthesis of S-substituted derivatives often involves reacting the parent thiol with various electrophiles in the presence of a base. researchgate.net

Carboxylic Acid Modification: The carboxymethyl group offers another handle for derivatization. Esterification and amidation with diverse alcohols and amines can modulate the molecule's solubility, polarity, and ability to interact with biological targets or material surfaces. These modifications can lead to the development of prodrugs or new biomaterials.

Mannich Reactions: The synthesis of Mannich bases by reacting the thiol with formaldehyde (B43269) and various primary or secondary amines can yield compounds with unique structural features and potentially enhanced biological activities. asianpubs.orgnih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs that incorporate the this compound core could streamline the synthesis of complex molecules, offering a highly efficient route to novel chemical libraries for screening.

Advanced Characterization Techniques for Complex Systems

While standard techniques like NMR, IR, and mass spectrometry are indispensable for routine characterization, the increasing complexity of new derivatives and their applications necessitates the use of more advanced analytical methods. nih.govasianpubs.orguobaghdad.edu.iq

Future characterization efforts should include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for the unambiguous structural elucidation of complex derivatives, especially when multiple reactive sites are modified.

X-ray Crystallography: Obtaining single-crystal X-ray structures provides definitive proof of molecular structure and offers invaluable insights into the three-dimensional conformation and intermolecular interactions, such as hydrogen bonding, which can influence material properties. luxembourg-bio.com

Thermal Analysis: For non-clinical applications in materials science, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential to evaluate the thermal stability and phase behavior of new derivatives. nanobioletters.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition. nih.gov Techniques like tandem mass spectrometry (MS/MS) can aid in sequencing and identifying complex conjugates.

| Technique | Information Provided | Application Area |

| 1D/2D NMR | Connectivity of atoms, chemical environment | Structural elucidation of all new compounds asianpubs.org |

| FT-IR | Presence of functional groups | Confirmation of reaction success researchgate.net |

| HRMS | Exact molecular weight and formula | Unambiguous formula determination nih.gov |

| X-ray Crystallography | 3D structure, bond lengths/angles, packing | Definitive structure proof, solid-state property analysis luxembourg-bio.com |

| DSC/TGA | Thermal stability, melting/boiling points | Materials science applications nanobioletters.com |

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry is a powerful tool for accelerating research and providing insights that are difficult to obtain experimentally. Future studies on this compound will benefit significantly from a deeper integration of computational methods.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways for both the synthesis and derivatization of the molecule. This can help in optimizing reaction conditions, understanding byproduct formation, and designing more efficient synthetic routes.

Predicting Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of novel derivatives before they are synthesized, saving time and resources. nih.gov

Molecular Docking: For potential biological applications, molecular docking studies can predict how derivatives bind to specific protein targets, guiding the design of more potent and selective agents. nih.gov

Tautomerism Studies: Computational analysis can provide a deeper understanding of the thiol-thione tautomerism inherent in the 5-thiol-1,3,4-oxadiazole ring, predicting which form is more stable in different environments, which is crucial for its reactivity and interactions. mdpi.comjchemrev.com

Expansion of Non-Clinical Applications and Structure-Property Relationships

While much of the focus on 1,3,4-oxadiazole derivatives has been in medicinal chemistry, there is a vast, underexplored potential for non-clinical applications. wisdomlib.orgnih.gov A key challenge is to establish clear structure-property relationships to guide the rational design of new materials.

Future research should target applications such as:

Corrosion Inhibitors: The nitrogen, sulfur, and oxygen atoms in the molecule can coordinate with metal surfaces, making it a promising candidate for developing new corrosion inhibitors for various metals and alloys. eurekaselect.com

Organic Electronics: The stable, electron-deficient 1,3,4-oxadiazole ring is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.goveurekaselect.com Derivatization of the core structure could be used to tune the electronic and optical properties.

Agrochemicals: The 1,3,4-oxadiazole scaffold is present in some commercial herbicides and fungicides. mdpi.com New derivatives could be screened for enhanced and more selective activity as plant protection agents. mdpi.comasianpubs.org

Liquid Crystals: The rigid, linear nature of the oxadiazole ring makes it a suitable core for designing liquid crystalline materials. nanobioletters.com Understanding how terminal chain modifications on derivatives of this compound affect mesophase formation is a promising research direction. nanobioletters.com

Q & A

Q. What are the established synthetic routes for 2-carboxymethyl-1,3,4-oxadiazole-5-thiol, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step protocol:

- Step 1 : Esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and H₂SO₄ to form ethyl 2-(1H-indol-3-yl)acetate .

- Step 2 : Hydrazide formation by refluxing with hydrazine hydrate in methanol .

- Step 3 : Ring closure using carbon disulfide (CS₂) and KOH in ethanol under reflux to yield the oxadiazole-thiol core .

- Step 4 : S-alkylation/aralkylation with alkyl/aralkyl halides in DMF using NaH as a base . Optimization : Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to CS₂), reflux duration (6–8 hours), and pH control during acidification (pH 2–3) to precipitate intermediates .

Q. How are spectral techniques (IR, NMR, EI-MS) employed to characterize this compound and its derivatives?

- IR Spectroscopy : Identifies functional groups, e.g., S–H stretch (~2250 cm⁻¹), C=N (1593 cm⁻¹), and aromatic C=C (1527 cm⁻¹) .

- ¹H-NMR : Reveals substituent environments, such as indole NH protons at δ 11.00 ppm and methylene (CH₂) groups at δ 4.20 ppm .

- EI-MS : Confirms molecular ions (e.g., m/z 231 [M⁺]) and fragmentation patterns (e.g., m/z 130 for indole-related fragments) . Methodological consistency across replicates is critical to validate structural assignments .

Advanced Research Questions

Q. How do structural modifications (e.g., S-alkylation) influence the biological activity of this compound derivatives?

- Antibacterial Activity : S-alkylation with hydrophobic groups (e.g., benzyl or allyl) enhances membrane permeability, improving activity against Gram-positive bacteria like S. aureus .

- Enzyme Inhibition : Bulky substituents (e.g., p-nitrophenyl) increase steric hindrance, modulating binding to enzyme active sites (e.g., urease inhibition) .

- Hemolytic Activity : Polar groups (e.g., hydroxyl or carboxyl) reduce cytotoxicity, making derivatives safer for therapeutic applications . Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents and biological assays under controlled conditions (e.g., MIC assays for antibiotics) .

Q. What computational approaches are used to predict the interaction of these derivatives with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities between derivatives and enzymes (e.g., urease or acetylcholinesterase). Docking scores correlate with experimental IC₅₀ values .

- DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the oxadiazole ring enhance electrophilic reactivity . Validation : Cross-referencing computational results with experimental data (e.g., enzyme inhibition assays) is essential to refine predictive models .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole-thiol derivatives?

- Standardized Assays : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain differences or solvent effects). Replicating studies under identical protocols (e.g., CLSI guidelines) improves comparability .

- Meta-Analysis : Aggregating data from multiple studies (e.g., using RevMan software) identifies trends obscured by outlier results .

- Synthetic Reproducibility : Verify purity (>95% by HPLC) and structural consistency (via NMR) to rule out impurities as confounding factors .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the thiol group during synthesis or storage?

- Protection : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation to disulfides .

- Storage : Lyophilize derivatives and store at −20°C under desiccation to minimize hydrolytic or oxidative degradation .

- Stability Testing : Monitor via TLC or HPLC at regular intervals to assess shelf life .

Q. How can researchers design derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.